molecular formula C4H3FN2O2S B1280866 Pyrimidine-2-sulfonyl fluoride CAS No. 35762-87-9

Pyrimidine-2-sulfonyl fluoride

Cat. No. B1280866
CAS RN: 35762-87-9
M. Wt: 162.14 g/mol
InChI Key: HMZIGHBQOOGZAK-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfonyl fluoride (CAS Number: 35762-87-9) is a chemical compound with the molecular formula C₄H₃FN₂O₂S . It is also known by other synonyms, including 2-Pyrimidinesulfonylfluoride , Pyrimidine-2-sulphonyl fluoride , and fluoropyrimidin-2-ylsulfone .

Scientific Research Applications

  • Synthesis and Chemical Stability : A sulfur-functionalized aminoacrolein derivative is utilized for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrimidines. This demonstrates the chemical reactivity and stability of pyrimidine sulfonyl fluorides (Tucker, Chenard, & Young, 2015).

  • Precursor in Radiopharmaceutical Synthesis : A pyrimidinyl sulfonamide derivative was synthesized as a precursor for (18F)fluoride chemistry, indicating its potential use in developing positron emission tomography (PET) tracers (Gebhardt & Saluz, 2012).

  • Electrochemical Fluorination : The electrochemical fluorination of 2-pyrimidyl sulfides, including those with electron-withdrawing groups, has been successfully carried out, highlighting the utility of pyrimidine derivatives in regioselective fluorination reactions (Dawood, Higashiya, Hou, & Fuchigami, 1999).

  • Potential in Radiolabelling : Sulfonyl fluoride-based compounds, including pyrimidine derivatives, show potential as labeling agents in radiopharmaceutical development, particularly for nucleophilic incorporation of fluorine-18 (Inkster et al., 2012).

  • Synthesis of Fluorinated Pyrimidines : Research demonstrates the flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains, indicating the versatility of pyrimidine-2-sulfonyl fluoride in creating fluorinated compounds (Bannwarth, Valleix, Grée, & Grée, 2009).

  • Transformation in Nucleoside Synthesis : A novel method transforms the HOCH2 group to FCH2 in the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates, further demonstrating the applicability of pyrimidine derivatives in nucleoside synthesis (Pomeisl, Pohl, Holý, & Votruba, 2005).

  • Formation and Reactions of Derivatives : The formation and reactions of derivatives of simple pyrimidinesulphonic acids, including this compound, have been explored, highlighting its reactivity with various amines and other chemical groups (Brown & Hoskins, 1972).

Mechanism of Action

Target of Action

Pyrimidine-2-sulfonyl fluoride is a derivative of pyrimidine, a vital heterocyclic moiety that plays a significant role in various biological procedures, including cancer pathogenesis . The primary targets of this compound are likely to be proteins involved in these biological processes. For instance, it has been reported that sulfonyl fluorides can target a conserved lysine residue within the ATP binding site of lipid kinase PI4KIIIβ .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For example, in the case of lipid kinase PI4KIIIβ, the sulfonyl fluoride moiety of the compound interacts with a conserved lysine residue in the ATP binding site . This interaction can lead to the inhibition of the kinase, affecting its role in various cellular processes .

Biochemical Pathways

This compound, as a pyrimidine derivative, may affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are essential components of nucleic acids and play significant roles in various cellular processes. Any alteration in these pathways can have downstream effects on cellular function .

Pharmacokinetics

It is known that sulfonyl fluorides, in general, possess a balance of reactivity and stability, which makes them attractive for applications in chemical biology and medicinal chemistry . They are resistant to hydrolysis under physiological conditions, which could impact their bioavailability .

Result of Action

The result of the action of this compound is likely to be dependent on the specific targets it interacts with. For instance, if it targets and inhibits a kinase like PI4KIIIβ, it could lead to changes in the signaling pathways regulated by this kinase, potentially affecting cell proliferation, survival, and other cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity and stability of sulfonyl fluorides . Additionally, the presence of other molecules in the environment, such as ATP in the case of kinase targets, can influence the compound’s ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

Pyrimidine-2-sulfonyl fluoride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with protein kinases, a large family of structurally related enzymes. These interactions are facilitated by the chemoselective reaction between the sulfonyl fluoride group and a conserved lysine residue in the ATP binding site of the kinases . This covalent modification can affect up to 133 endogenous kinases, highlighting the broad-spectrum activity of this compound . Additionally, this compound has been shown to interact with other nucleophilic residues such as tyrosine, serine, and threonine, further expanding its range of biochemical interactions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of protein kinases by this compound can lead to alterations in kinase activity, thereby affecting downstream signaling pathways . This can result in changes in gene expression and cellular metabolism, ultimately impacting cell proliferation, differentiation, and survival. The ability of this compound to target multiple kinases and other biomolecules makes it a powerful tool for studying complex cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding interactions with biomolecules. The sulfonyl fluoride group of this compound reacts with nucleophilic residues such as lysine, tyrosine, serine, and threonine in the active sites of enzymes and proteins . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the binding of this compound to the ATP binding site of protein kinases can inhibit kinase activity by preventing ATP binding and subsequent phosphorylation events . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. This compound is known for its aqueous stability, which allows it to maintain its activity over extended periods . The compound may undergo degradation under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may selectively target specific kinases and other biomolecules, leading to subtle changes in cellular processes . At higher doses, the compound can exhibit broader activity, potentially affecting a wider range of targets and inducing more pronounced cellular effects. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes . Additionally, high doses of this compound may result in toxic or adverse effects, underscoring the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to covalently modify nucleophilic residues in enzyme active sites can influence enzyme activity and, consequently, metabolic pathways . For example, the inhibition of specific kinases by this compound can alter signaling pathways that regulate cellular metabolism, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential to modulate metabolic processes and its utility in studying metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound may be transported into cells via specific transporters, allowing it to reach intracellular targets such as protein kinases . Additionally, binding proteins can sequester this compound in certain cellular compartments, affecting its distribution and availability for biochemical interactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments . For example, this compound may be directed to the nucleus, where it can modulate the activity of transcription factors and other nuclear proteins Alternatively, the compound may localize to the cytoplasm, where it can interact with cytoplasmic kinases and other signaling molecules

properties

IUPAC Name

pyrimidine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZIGHBQOOGZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479242
Record name Pyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35762-87-9
Record name Pyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-2-sulfonyl Fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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